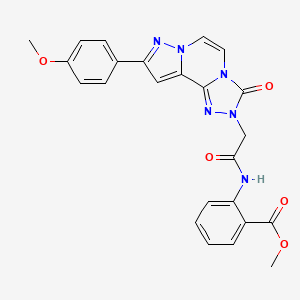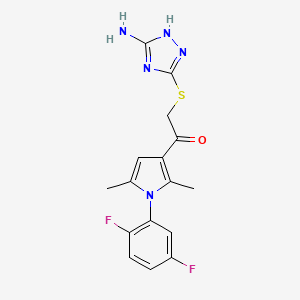
4,6-Difluoropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoropyridin-3-amine is a chemical compound with the molecular formula C5H4F2N2 . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 4,6-Difluoropyridin-3-amine can be accomplished through several methods. A notable approach involves the use of 2,6-difluoro-3,5-dichloro-pyridine as a starting material, which is then subjected to parallel synthesis techniques to yield 4-amino-2,6-dialkylamino-pyridines. Another method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide .Molecular Structure Analysis
The molecular structure of 4,6-Difluoropyridin-3-amine consists of a pyridine ring with two fluorine atoms and one amine group attached to it . The molecular weight of this compound is 130.096 Da .Chemical Reactions Analysis
The chemical reactivity of 4,6-Difluoropyridin-3-amine can be influenced by various factors. For instance, the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring can reduce its basicity and reactivity . Moreover, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of this compound in the gas phase is found to be 6.0214 eV, indicating its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Difluoropyridin-3-amine are influenced by its molecular structure. For instance, the presence of fluorine atoms in the compound can enhance its stability and chemical reactivity .Wissenschaftliche Forschungsanwendungen
Hyperbranched Polyimides
A study by Fang, Kita, and Okamoto (2000) focused on the synthesis of hyperbranched polyimides, utilizing a variety of monomers including 4,6-difluoropyridin-3-amine. These polymers, known for their gas separation applications, were formed through condensation polymerization, highlighting the chemical versatility of 4,6-difluoropyridin-3-amine (Fang, Kita, & Okamoto, 2000).
Redox-Activated Amines in Bond Formation
Ociepa, Turkowska, and Gryko (2018) explored the use of redox-activated primary amine derivatives, including 4,6-difluoropyridin-3-amine, in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This metal-free photoredox strategy signifies its importance in the synthesis of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of Polysubstituted Pyridazinones
Pattison et al. (2009) utilized 4,6-difluoropyridin-3-amine in the synthesis of polysubstituted pyridazinones, a process integral to drug discovery. The research demonstrates its application in sequential nucleophilic substitution reactions, underlining its role in medicinal chemistry (Pattison et al., 2009).
Optimization of Synthetic Technology
Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, using pentachloropyridine as a raw material. This advancement, involving anhydrous fluorination and ammoniation reactions, showcases the potential industrial applications of derivatives of 4,6-difluoropyridin-3-amine (Sheng-song, 2010).
Spin Crossover Complexes
Research by Boldog et al. (2009) involved the synthesis and characterization of polynuclear spin crossover complexes using 4,6-difluoropyridin-3-amine. Their work contributes to understanding magnetic behavior in such complexes, highlighting the compound's relevance in materials science (Boldog et al., 2009).
Wirkmechanismus
While the exact mechanism of action of 4,6-Difluoropyridin-3-amine is not fully characterized, pyrimidines, which are structurally similar to pyridines, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Zukünftige Richtungen
The future directions for 4,6-Difluoropyridin-3-amine could involve its use in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, it could be used to create designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .
Eigenschaften
IUPAC Name |
4,6-difluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWWHMIMPCEHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoropyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)




![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)


![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)
